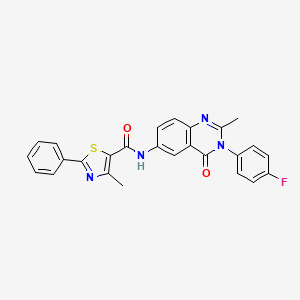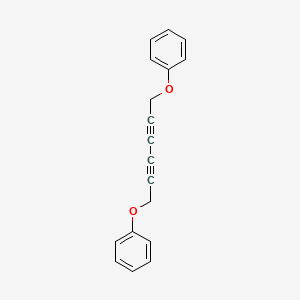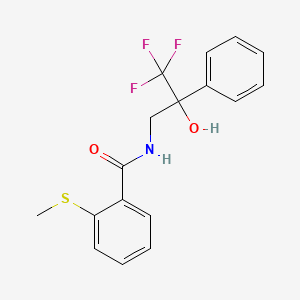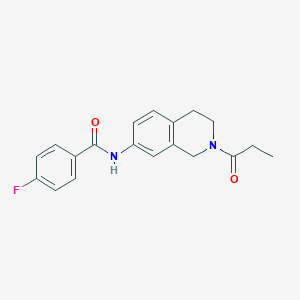
N-(3-(4-fluorophényl)-2-méthyl-4-oxo-3,4-dihydroquinazolin-6-yl)-4-méthyl-2-phénylthiazole-5-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-(4-fluorophenyl)-2-methyl-4-oxo-3,4-dihydroquinazolin-6-yl)-4-methyl-2-phenylthiazole-5-carboxamide is a useful research compound. Its molecular formula is C26H19FN4O2S and its molecular weight is 470.52. The purity is usually 95%.
BenchChem offers high-quality N-(3-(4-fluorophenyl)-2-methyl-4-oxo-3,4-dihydroquinazolin-6-yl)-4-methyl-2-phenylthiazole-5-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3-(4-fluorophenyl)-2-methyl-4-oxo-3,4-dihydroquinazolin-6-yl)-4-methyl-2-phenylthiazole-5-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Activité antibactérienne
La synthèse de ce composé implique la réaction de deux précurseurs : la 3-chloro-2-méthylphénylthiourée et le bromure de 4-fluorophénacyl. La N-(3-chloro-2-méthylphényl)-4-(4-fluorophényl)-1,3-thiazol-2-amine résultante a été étudiée pour son activité antibactérienne contre Staphylococcus aureus et Chromobacterium violaceum . Les chercheurs explorent son potentiel en tant qu’agent antimicrobien novateur.
Chimie des thiazoles
Les thiazoles jouent un rôle crucial dans la découverte de médicaments. Ce composé appartient à la famille des thiazoles, qui a donné naissance à des médicaments tels que le sulfatiazole (un antimicrobien), l’abafungine (un antifongique) et des antirétroviraux (par exemple, le ritonavir). Les thiazoles sont également pertinents dans le traitement des infections à VIH, de divers cancers, de l’hypertension, de la schizophrénie et des allergies . L’étude de sa relation structure-activité pourrait conduire à de nouveaux candidats médicaments.
Analogue du nitazoxanide
Le nitazoxanide, un médicament antimicrobien efficace contre H. pylori, n’a montré aucune résistance croisée au métronidazole. L’exploration de modifications structurelles de ce composé pourrait conduire à des analogues améliorés avec une efficacité accrue .
Potentiel anti-inflammatoire
Le darbufelone, un médicament anti-inflammatoire commercialisé, partage un échafaudage de thiazole similaire. L’étude des dérivés de ce composé pourrait conduire à de nouveaux agents anti-inflammatoires ou à d’autres applications thérapeutiques .
Synthèse organique
La synthèse du composé via la réaction de Hantzsch thiazole met en évidence son utilité en synthèse organique. Les chercheurs peuvent explorer sa réactivité, sa stabilité et son potentiel de fonctionnalisation supplémentaire .
Précurseur du gefitinib
Un processus amélioré en trois étapes pour synthétiser le gefitinib (un médicament anticancéreux) implique des intermédiaires liés à ce composé. La compréhension de son rôle dans la voie de synthèse contribue au développement de médicaments .
Mécanisme D'action
Target of Action
Similar compounds have been known to target various enzymes and receptors
Mode of Action
It is likely that the compound interacts with its targets through a combination of covalent and non-covalent interactions, leading to changes in the activity of the target proteins .
Biochemical Pathways
Similar compounds have been known to affect various signaling pathways, including those involved in cell growth and proliferation .
Pharmacokinetics
Similar compounds have been shown to have good bioavailability and metabolic stability .
Result of Action
Similar compounds have been known to induce changes in cell morphology and function .
Propriétés
IUPAC Name |
N-[3-(4-fluorophenyl)-2-methyl-4-oxoquinazolin-6-yl]-4-methyl-2-phenyl-1,3-thiazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H19FN4O2S/c1-15-23(34-25(28-15)17-6-4-3-5-7-17)24(32)30-19-10-13-22-21(14-19)26(33)31(16(2)29-22)20-11-8-18(27)9-12-20/h3-14H,1-2H3,(H,30,32) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHYWHXCLYMUUDU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC=CC=C2)C(=O)NC3=CC4=C(C=C3)N=C(N(C4=O)C5=CC=C(C=C5)F)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H19FN4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-cyclohexyl-2-methyl-3-phenyl-6,7-dihydro-5H-cyclopenta[d]pyrazolo[1,5-a]pyrimidin-8-amine](/img/structure/B2527172.png)
![N-(2-(2,4-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-fluorobenzamide](/img/structure/B2527173.png)
![1-methyl-4-{7-phenyl-7H-pyrazolo[3,4-d][1,2,3]triazin-4-yl}piperazine](/img/structure/B2527176.png)


![3-[(4-chlorophenyl)methyl]-8-(4-ethylphenyl)-1-methyl-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2527183.png)

![3-methyl-N-(7-methyl-[1,3]dioxolo[4,5-f][1,3]benzothiazol-6-ylidene)-1,2-oxazole-5-carboxamide](/img/structure/B2527185.png)
![3-chloro-2-({5-[(1E)-1-[(E)-2-[1-(5-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}thiophen-2-yl)ethylidene]hydrazin-1-ylidene]ethyl]thiophen-2-yl}methyl)-5-(trifluoromethyl)pyridine](/img/structure/B2527186.png)
![N-(2-(5-(3-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-propylpentanamide](/img/structure/B2527188.png)

![2-methoxy-N-(2-(6-(methylthio)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2527190.png)


